(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol
Overview
Description
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a hydroxymethyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable aldehyde or ketone, followed by cyclization with an appropriate reagent to form the oxazole ring. The hydroxymethyl group can be introduced through subsequent reactions, such as reduction of a formyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)formaldehyde, (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)carboxylic acid.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole ring and the hydroxymethyl group can influence its binding affinity and specificity. The cyclopropyl group may also contribute to its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of a hydroxymethyl group.
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
(2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol is unique due to the combination of the cyclopropyl group, the methyl group, and the hydroxymethyl group attached to the oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other oxazole derivatives.
Properties
IUPAC Name |
(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-7(4-10)9-8(11-5)6-2-3-6/h6,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHFDZGFEPUFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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